4,4-Dimethyl-15-methylsulfanyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione
Overview
Description
4,4-Dimethyl-15-methylsulfanyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione is a complex organic compound with a unique structure that includes multiple heteroatoms such as sulfur, oxygen, and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-15-methylsulfanyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the tetracyclic core, introduction of the morpholine ring, and incorporation of the methylsulfanyl group. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-15-methylsulfanyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione can undergo various chemical reactions, including:
Oxidation: The sulfur and nitrogen atoms in the compound can be oxidized to form sulfoxides, sulfones, and nitro derivatives.
Reduction: The compound can be reduced to form amines and thiols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the morpholine and methylsulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride and sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve the use of solvents such as dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions can include a wide range of derivatives with different functional groups, which can be further modified for specific applications.
Scientific Research Applications
4,4-Dimethyl-15-methylsulfanyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur and nitrogen atoms.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-15-methylsulfanyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 4,4-Dimethyl-15-methylsulfanyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione include other tetracyclic compounds with heteroatoms, such as:
- 4,4-Dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione
- 4,4-Dimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione
These compounds share similar structural features but differ in the presence or absence of specific functional groups, which can affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
4,4-dimethyl-15-methylsulfanyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S3/c1-19(2)8-10-11(9-25-19)15(23-4-6-24-7-5-23)21-17-12(10)13-14(28-17)16(26)22-18(20-13)27-3/h4-9H2,1-3H3,(H,20,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUCEMABVAKWBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=S)N=C(N4)SC)N5CCOCC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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